Core Scaffold Divergence: Furan-Furan Acrylamide vs. Fluorobenzyl-Indazole Carboxamide – Implications for CB1-Mediated Psychoactivity Risk
The target compound replaces the 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide scaffold common to FUBINACA-type SCRAs with a bis(furan-3-yl) acrylamide architecture. At the class level, furanoid cannabinoids (e.g., cannabielsoin-type compounds) have not been reported to produce CB1-mediated psychoactivity, whereas indazole-3-carboxamides are among the most potent psychoactive SCRAs known [1]. For example, CUMYL-FUBINACA (an indazole-3-carboxamide) activates human CB1 with an EC50 of 1.8 nM and CB2 with an EC50 of 23.7 nM (approximately 13-fold CB1 selectivity) [2]. In contrast, the furanoid chemotype is hypothesized to shift signaling bias away from CB1, potentially yielding a functionally distinct in vitro profile [1]. Direct receptor-binding data for the target compound are not yet publicly available; the differentiation claim is therefore based on class-level scaffold divergence.
| Evidence Dimension | Core heterocyclic scaffold and associated CB1 psychoactivity risk |
|---|---|
| Target Compound Data | Bis(furan-3-yl) acrylamide scaffold; no reported CB1-mediated psychoactivity (class-level observation) [1] |
| Comparator Or Baseline | CUMYL-FUBINACA (indazole-3-carboxamide): CB1 EC50 = 1.8 nM; CB2 EC50 = 23.7 nM; 13-fold CB1-selective [2] |
| Quantified Difference | Qualitative scaffold dichotomy: furan-furan acrylamide vs. 4-fluorobenzyl-indazole carboxamide. The indazole scaffold enables sub-nanomolar CB1 agonism; the furanoid scaffold is not associated with CB1 psychoactivity. |
| Conditions | Class-level inference drawn from review of furanoid cannabinoid pharmacology [1]; CB1/CB2 EC50 values from in vitro β-arrestin recruitment assays in HEK293 cells [2]. |
Why This Matters
For researchers designing CB2-selective probe molecules or screens requiring CB1-sparing chemical tools, the furan-furan acrylamide scaffold offers a starting point that avoids the potent CB1 agonism inherent to FUBINACA-type indazoles.
- [1] Anand, R., et al. (2024). Chemistry and pharmacological aspects of furanoid cannabinoids and related compounds: Is furanoid cannabinoids open a new dimension towards the non-psychoactive cannabinoids? European Journal of Medicinal Chemistry, 269, 116164. PMID: 38417219. View Source
- [2] Wikipedia. (2021). CUMYL-FUBINACA. Retrieved from https://en.m.wikipedia.org/wiki/CUMYL-FUBINACA. (CB1 EC50 = 1.8 nM; CB2 EC50 = 23.7 nM; 13x CB1 selectivity). View Source
